molecular formula C10H11NO3 B1333360 N-(4-acetyl-3-hydroxyphenyl)acetamide CAS No. 40547-58-8

N-(4-acetyl-3-hydroxyphenyl)acetamide

Cat. No. B1333360
Key on ui cas rn: 40547-58-8
M. Wt: 193.2 g/mol
InChI Key: ZSSHNMZQDWSUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05622989

Procedure details

67.5 g (0.41 mol)3-acetamidoanisol are suspended in 200 ml 1,2-dichloroethane and cooled in an ice bath. 217 g (1.64 mol) AlCl3 and after it 38.5 g (0.49 mol) acetylchloride were added successively. Stirring was continued 1/2 hour. After 5 hours the reaction was quenched with ice and ethylacetate and water were added. The organic layer was seperated, washed with water, dried over MgSO4 and concentrated in vacuo. The residue was recrystallized from dioxane and water.
Quantity
67.5 g
Type
reactant
Reaction Step One
Name
Quantity
217 g
Type
reactant
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:6]=[C:7]([O:11]C)[CH:8]=[CH:9][CH:10]=1)(=[O:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[C:17](Cl)(=[O:19])[CH3:18]>ClCCCl>[C:17]([C:8]1[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][C:7]=1[OH:11])(=[O:19])[CH3:18] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
67.5 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C=CC1)OC
Step Two
Name
Quantity
217 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
38.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
After 5 hours the reaction was quenched with ice and ethylacetate and water
Duration
5 h
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was seperated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from dioxane and water

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.